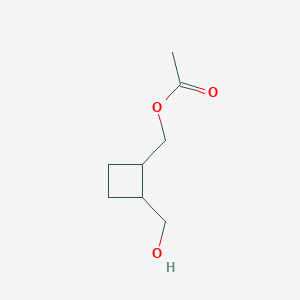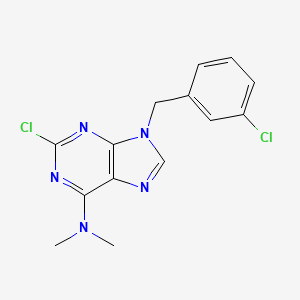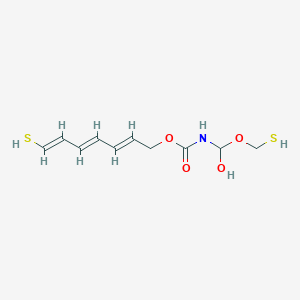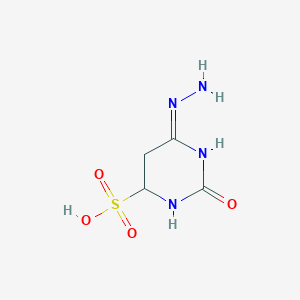
(2-(Hydroxymethyl)cyclobutyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Hydroxymethyl)cyclobutyl)methyl acetate is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclobutane, featuring a hydroxymethyl group and a methyl acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)cyclobutyl)methyl acetate typically involves the reaction of cyclobutane derivatives with appropriate reagents. One common method is the esterification of (2-(Hydroxymethyl)cyclobutyl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
(2-(Hydroxymethyl)cyclobutyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (2-(Carboxymethyl)cyclobutyl)methyl acetate.
Reduction: (2-(Hydroxymethyl)cyclobutyl)methanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
(2-(Hydroxymethyl)cyclobutyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-(Hydroxymethyl)cyclobutyl)methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
類似化合物との比較
Similar Compounds
(2-(Hydroxymethyl)cyclobutyl)methanol: Lacks the acetate ester group, leading to different reactivity and applications.
(2-(Carboxymethyl)cyclobutyl)methyl acetate: An oxidized derivative with distinct chemical properties.
Cyclobutane-1,2-dimethanol: A related compound with two hydroxymethyl groups, offering different synthetic and application possibilities.
Uniqueness
(2-(Hydroxymethyl)cyclobutyl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
[2-(hydroxymethyl)cyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3 |
InChIキー |
ULMCYJQQTKKLOY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1CCC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)

![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
